molecular formula C14H27N3O2 B6223230 tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate CAS No. 2763754-79-4

tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate

Cat. No.: B6223230
CAS No.: 2763754-79-4
M. Wt: 269.4
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Description

tert-Butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate: is a synthetic organic compound with a complex structure that includes a tert-butyl carbamate group, a piperidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with formaldehyde and hydrogen cyanide to form 4-cyanomethylpiperidine.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by reacting the piperidine intermediate with an appropriate azetidine precursor under basic conditions.

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the azetidine-piperidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate the function of enzymes or receptors that interact with piperidine or azetidine derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate involves its interaction with specific molecular targets. The piperidine and azetidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbamate group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate
  • tert-Butyl N-{1-[(piperidin-4-yl)methyl]oxetan-3-yl}carbamate
  • tert-Butyl N-{1-[(piperidin-4-yl)methyl]pyrrolidin-3-yl}carbamate

Uniqueness

The uniqueness of this compound lies in its combination of the piperidine and azetidine rings, which are less common in similar compounds. This unique structure can lead to different biological activities and chemical reactivities, making it a valuable compound for research and development.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

CAS No.

2763754-79-4

Molecular Formula

C14H27N3O2

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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